molecular formula C19H16F2N2OS2 B2390934 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922987-69-7

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No. B2390934
CAS RN: 922987-69-7
M. Wt: 390.47
InChI Key: LJNDPIVPIIQHSB-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as FLT, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FLT is a thiazole derivative that has shown promising results in various studies, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and structural characterization of various thiazole and thiadiazole derivatives, including compounds similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide. These compounds are synthesized through reactions involving key precursors and are fully analyzed using techniques such as 1H, 13C NMR, UV, IR, and mass spectral data to confirm their structures (Manolov, Ivanov, & Bojilov, 2021). This foundational work facilitates further exploration of their biological and pharmaceutical applications.

Antimicrobial and Anticancer Activities

A significant area of research involves evaluating the antimicrobial and anticancer activities of thiazole and thiadiazole derivatives. Compounds synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide have been reported to exhibit moderate antimicrobial activity, highlighting their potential as therapeutic agents against infectious diseases (Farag, Kheder, & Mabkhot, 2009). Additionally, novel derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, demonstrating significant in vitro anticancer activity against various cancer cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Drug Design and Discovery

The application of structure-based drug design (SBDD) techniques has led to the discovery of potent and selective inhibitors for therapeutic targets such as CDK2. By exploiting crystal structures of CDK2 and inhibitors, researchers have rapidly discovered very potent CDK2 inhibitors, indicating the compound's potential in developing targeted cancer therapies (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

Environmental and Biological Sensing

Research has also explored the use of related compounds in environmental and biological sciences, particularly as highly sensitive and selective probes for the detection of toxic substances. For example, a reaction-based fluorescent probe has been designed for discriminating thiophenols over aliphatic thiols, demonstrating high selectivity and sensitivity suitable for applications in environmental monitoring and biological studies (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c20-14-5-3-13(4-6-14)17-12-26-19(22-17)23-18(24)2-1-11-25-16-9-7-15(21)8-10-16/h3-10,12H,1-2,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNDPIVPIIQHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

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